{1-[3-(4-Ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
{1-[3-(4-Ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
Brand Name:
Vulcanchem
CAS No.:
853752-82-6
VCID:
VC0368324
InChI:
InChI=1S/C19H22N2O2/c1-2-15-8-10-16(11-9-15)23-13-5-12-21-18-7-4-3-6-17(18)20-19(21)14-22/h3-4,6-11,22H,2,5,12-14H2,1H3
SMILES:
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO
Molecular Formula:
C19H22N2O2
Molecular Weight:
310.4g/mol
{1-[3-(4-Ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
CAS No.: 853752-82-6
Main Products
VCID: VC0368324
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4g/mol
CAS No. | 853752-82-6 |
---|---|
Product Name | {1-[3-(4-Ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol |
Molecular Formula | C19H22N2O2 |
Molecular Weight | 310.4g/mol |
IUPAC Name | [1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methanol |
Standard InChI | InChI=1S/C19H22N2O2/c1-2-15-8-10-16(11-9-15)23-13-5-12-21-18-7-4-3-6-17(18)20-19(21)14-22/h3-4,6-11,22H,2,5,12-14H2,1H3 |
Standard InChIKey | ZHEVSGYCBUNQHO-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |
Canonical SMILES | CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |
PubChem Compound | 5090777 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume